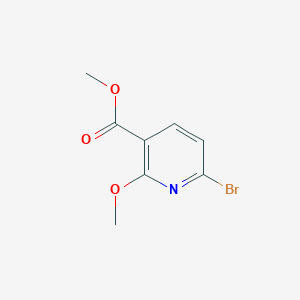

Methyl 6-bromo-2-methoxynicotinate

Description

Significance of Halogenated and Alkoxy-Substituted Nicotinates as Core Heterocyclic Building Blocks

Among the vast family of nicotinate (B505614) derivatives, those bearing halogen and alkoxy substituents are of particular importance in contemporary organic synthesis. Halogen atoms, such as bromine, serve as versatile synthetic handles. They can be readily transformed into a variety of other functional groups through transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metallation reactions. This reactivity allows for the construction of complex molecular architectures from relatively simple starting materials. For instance, the bromine atom in a nicotinate ester can be replaced with carbon, nitrogen, oxygen, or sulfur-based nucleophiles, providing access to a diverse range of substituted pyridines.

Alkoxy groups, such as the methoxy (B1213986) group, also play a crucial role in modulating the reactivity and properties of nicotinate derivatives. The electron-donating nature of the alkoxy group can influence the regioselectivity of subsequent reactions on the pyridine (B92270) ring. Furthermore, alkoxy groups can impact the conformational preferences of the molecule and its interactions with biological targets, which is a key consideration in drug design. The presence of both a halogen and an alkoxy group on the nicotinate scaffold, as in Methyl 6-bromo-2-methoxynicotinate, creates a highly valuable and versatile building block with multiple points for synthetic diversification.

Role of Pyridine-Based Scaffolds in Contemporary Chemical Research and Development

Pyridine-based scaffolds are ubiquitous in modern chemical research and development, particularly in the pharmaceutical and materials science sectors. researchgate.netrsc.orgresearchgate.netnih.govdovepress.com The pyridine ring is a key structural motif in numerous clinically approved drugs, natural products, and functional materials. rsc.orgdovepress.com Its presence can significantly influence a molecule's pharmacological activity, metabolic stability, and pharmacokinetic profile. researchgate.netnih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling it to interact with biological macromolecules such as enzymes and receptors. This property is a critical factor in the design of new therapeutic agents. researchgate.net The aromatic nature of the pyridine ring also allows it to participate in π-stacking interactions, further contributing to its binding affinity for various targets. The ability to easily modify the substitution pattern on the pyridine ring provides chemists with a powerful tool to optimize the properties of a lead compound during the drug discovery process. rsc.orgresearchgate.net In the United States, there are 95 FDA-approved pharmaceuticals that are derived from pyridine or dihydropyridine. nih.govdovepress.com

Overview of this compound within the Landscape of Functionalized Nicotinates

This compound is a prime example of a highly functionalized nicotinate derivative that has garnered significant attention as a versatile building block in organic synthesis. easycdmo.comchemsrc.combldpharm.comambeed.com Its structure incorporates a methyl nicotinate core, a bromine atom at the 6-position, and a methoxy group at the 2-position. This specific arrangement of functional groups provides a unique combination of reactivity and stability, making it an ideal starting material for the synthesis of more complex molecules.

The bromine atom at the 6-position is particularly susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. The methoxy group at the 2-position, being an electron-donating group, can influence the regioselectivity of these reactions and can also be a site for further synthetic modification. The methyl ester functionality provides another handle for chemical manipulation, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides.

The strategic placement of these three functional groups on the pyridine ring makes this compound a highly valuable and sought-after intermediate in the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

| Property | Value |

| CAS Number | 1009735-24-3 |

| Molecular Formula | C8H8BrNO3 |

| Molecular Weight | 246.06 g/mol |

| SMILES Code | O=C(OC)C1=C(OC)N=C(Br)C=C1 |

| MDL Number | MFCD18257518 |

| Purity | 98.0% |

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQKMODYCOBBPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856952 | |

| Record name | Methyl 6-bromo-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009735-24-3 | |

| Record name | Methyl 6-bromo-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 6 Bromo 2 Methoxynicotinate

Regioselective Synthesis Strategies for Methyl 6-bromo-2-methoxynicotinate

Achieving the specific 2,3,6-substitution pattern of this compound hinges on regioselective reactions that can overcome the intrinsic reactivity of the pyridine (B92270) ring.

Regioselective Functionalization of Pyridine Rings

The functionalization of pyridine rings is complicated by the electronic properties of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic substitution, which typically proceeds with great difficulty and requires harsh conditions, favoring the C-3 and C-5 positions. Conversely, the ring is activated towards nucleophilic attack, primarily at the C-2, C-4, and C-6 positions, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.comechemi.com

To achieve specific regioselectivity, several strategies have been developed:

Directed Ortho-Metalation (DoM): A directing group on the pyridine ring can guide deprotonation to an adjacent position using strong bases like lithium amides. znaturforsch.com This allows for the introduction of an electrophile at a specific ortho-position.

Halogen/Metal Exchange: A pre-installed halogen atom can be swapped with a metal (e.g., lithium or magnesium), creating a nucleophilic center at a defined position that can then react with an electrophile. znaturforsch.com

Activation via N-Oxide Formation: Converting the pyridine nitrogen to an N-oxide activates the C-2 and C-4 positions for both nucleophilic and electrophilic attack, offering a versatile route for functionalization. nih.gov

Directed Bromination and Methoxylation Protocols

The synthesis of the target molecule requires the specific placement of a bromo group at C-6 and a methoxy (B1213986) group at C-2.

Methoxylation: The introduction of the methoxy group at the C-2 position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on a suitable leaving group, such as a halogen (e.g., chlorine), at the C-2 position. The reaction of a 2-chloropyridine (B119429) precursor with sodium methoxide (B1231860) allows for the regioselective displacement of the chloride to form the 2-methoxy derivative. nih.govvaia.com The preference for substitution at the C-2 (and C-6) position is due to the effective stabilization of the negatively charged Meisenheimer intermediate by the adjacent ring nitrogen. stackexchange.com For instance, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in solvents like THF and CH2Cl2 has been shown to yield the 2-methoxy product as the major isomer. nih.gov

Bromination: Electrophilic bromination of pyridine itself is difficult and often leads to 3-bromopyridine (B30812) under harsh conditions, such as using oleum (B3057394) or fuming sulfuric acid. youtube.com For more complex derivatives, the regiochemical outcome is directed by the existing substituents. In a synthetic route starting from a precursor like methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, bromination can be achieved using brominating agents to install the bromine at the C-5 position. nih.gov To achieve the desired 6-bromo substitution pattern of the title compound, a strategy starting from a pre-brominated pyridine or employing a halogen exchange reaction is often necessary.

A plausible synthetic route could start with a dihalopyridine, such as methyl 2,6-dichloronicotinate. Regioselective methoxylation at the C-2 position would be followed by a subsequent transformation or replacement of the C-6 chloro group with a bromo group.

Esterification Techniques for Nicotinic Acid Precursors

The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid precursor, 6-bromo-2-methoxynicotinic acid.

A direct and efficient method involves reacting the carboxylic acid with an alkylating agent. For example, treating 6-bromo-2-methoxynicotinic acid with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) provides the methyl ester in good yield.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 6-bromo-2-methoxy-nicotinic acid | Methyl iodide | Potassium carbonate | N,N-dimethylformamide | This compound | 40% |

A specific example of the final esterification step.

More traditional esterification methods can also be employed:

Fischer-Speier Esterification: This involves reacting the nicotinic acid precursor with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is driven to completion by using an excess of the alcohol or by removing the water formed.

Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or anhydride, which then readily reacts with methanol to form the ester. This often requires the use of an acid-binding agent, like pyridine or triethylamine, to neutralize the acidic byproduct.

Catalytic Approaches in the Synthesis of this compound

Transition metal catalysis offers powerful and versatile tools for the functionalization of pyridine rings, enabling reactions that are difficult to achieve through traditional methods.

Palladium-Catalyzed Reactions in Pyridine Ring Functionalization

Palladium catalysts are exceptionally versatile in forming C-C, C-N, and C-O bonds, making them highly valuable for constructing substituted pyridines. youtube.com

Cross-Coupling Reactions: Suzuki, Heck, and Sonogashira couplings are staples in organic synthesis. A pre-functionalized pyridine, such as a halopyridine, can be coupled with various partners. For instance, a dihalonicotinate could undergo a selective, palladium-catalyzed cross-coupling reaction at one position, followed by functionalization at the other.

Carbonylation: A particularly elegant approach is the palladium-catalyzed carbonylation of a dihalopyridine. This reaction introduces the ester group directly. For example, reacting a 2,6-dihalopyridine with carbon monoxide and methanol in the presence of a palladium complex and a base can form the corresponding methyl nicotinate (B505614) derivative. nih.gov This method can be highly regioselective, depending on the catalyst and reaction conditions. Research has shown that novel palladium(II) complexes with chelating ligands can be highly efficient for the carbonylation of various substrates. nih.gov

C-H Activation: Modern palladium-catalyzed methods can directly functionalize the C-H bonds of the pyridine ring, offering a more atom-economical approach. nih.gov For instance, palladium-catalyzed C-H arylation of pyridine N-oxides has been shown to proceed with high regioselectivity at the C-2 position. nih.gov

| Reaction Type | Catalyst System | Substrate Example | Outcome |

|---|---|---|---|

| Carbonylation | Palladium(II) complex with chelating ligand | Dihalopyridine | Direct formation of methyl nicotinate |

| C-H Arylation | Pd(OAc)₂ | Pyridine N-oxide | C-2 Arylation |

| Cross-Coupling | Pd catalyst / Cu mediator | 1-Boc 2-methylthio-dihydropyrimidine | Synthesis of 2-aryl-dihydropyrimidines |

Examples of Palladium-catalyzed reactions relevant to pyridine synthesis. nih.govnih.govnih.gov

Alternative Transition Metal Catalysis for Halogen Exchange and Ester Formation

While palladium is prominent, other transition metals also play crucial roles in advanced synthetic strategies.

Halogen Exchange (Halex): Transition metals, particularly copper, are widely used to catalyze the exchange of one halogen for another (a Finkelstein-type reaction). frontiersin.org For example, an aryl bromide can be converted to a more reactive aryl iodide using a copper(I) iodide catalyst, which can be crucial for subsequent cross-coupling steps. frontiersin.org This strategy could be employed to convert a more readily available 6-chloropyridine derivative into the 6-bromo analogue.

Rhodium and Iridium Catalysis: These metals are often used for C-H activation and functionalization. nih.gov Rhodium catalysts, for example, have been employed for the C-H alkylation of pyridines with acrylates. nih.gov Iridium catalysts are notable for their ability to perform C-H borylation, which installs a versatile boronate ester group that can be subsequently used in a wide array of cross-coupling reactions.

[2+2+2] Cycloadditions: Transition metals like cobalt and nickel can catalyze the [2+2+2] cycloaddition of alkynes and nitriles to construct the pyridine ring from acyclic precursors. researchgate.netrsc.org This powerful method allows for the assembly of highly substituted pyridines in a single step with potentially high regioselectivity, dictated by the catalyst and the nature of the starting materials.

Green Chemistry and High-Throughput Synthesis Innovations Applicable to this compound

The principles of green chemistry and high-throughput synthesis are increasingly integral to the development of new chemical entities. For a target molecule like this compound, these innovations offer pathways to more efficient, safer, and scalable production. Methodologies such as microwave-assisted synthesis, continuous flow chemistry, and automated synthesis platforms represent the forefront of this evolution, enabling rapid reaction optimization and the generation of diverse compound libraries.

Microwave-Assisted Synthesis Enhancements for Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govyoutube.com The mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating that can minimize the formation of byproducts. mdpi.comresearchgate.net This technique is particularly advantageous for the synthesis of heterocyclic compounds like pyridine derivatives. eurekaselect.com

For the synthesis of nicotinates, microwave irradiation can be applied to key steps such as esterification and cyclization. For instance, the esterification of nicotinic acid with methanol to form methyl nicotinate, a precursor, can be significantly expedited. scholarsresearchlibrary.com Research on the microwave-assisted esterification of various carboxylic acids has demonstrated quantitative conversion in as little as 30 minutes. mdpi.com Similarly, the construction of the pyridine ring itself can be accelerated. While a specific microwave-assisted protocol for this compound is not prominently documented, analogous syntheses of functionalized pyridines and the amination of halopyridines show dramatic rate enhancements and improved yields under microwave conditions. nih.govresearchgate.net These studies suggest that reactions which might take several hours to days using conventional heating can often be completed in minutes. nih.gov

The following table compares conventional and microwave-assisted methods for reactions relevant to the synthesis of nicotinate derivatives, illustrating the typical efficiency gains.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Bis-pyrimidine Synthesis | 6–15 hours | 10–15 minutes | ~10–15% higher yields | nih.gov |

| Esterification of Benzoic Acid | Several hours | 30 minutes | Quantitative Conversion | mdpi.com |

| Pyrrole Cyclocondensation | 12 hours | 10 minutes | Increased from 68% to 81% | mdpi.com |

| Amination of 3-bromo-2-chloropyridine | 24 hours | 1-2 hours | Superior conversion and yield | researchgate.net |

Continuous Flow Chemistry Applications in Nicotinate Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, enhanced safety for handling hazardous reagents and exothermic reactions, and straightforward scalability. nih.govnumberanalytics.com These features make it an ideal platform for the synthesis of pyridine and nicotinate derivatives. numberanalytics.comacs.org

The application of flow chemistry to pyridine ring formation, such as in the Bohlmann-Rahtz synthesis, has been shown to faithfully reproduce or improve upon results from batch and microwave-assisted methods, while offering a clear path to scale-up production. interchim.fr For intermediates related to this compound, flow chemistry provides precise control over reaction parameters like temperature, pressure, and residence time. This control is crucial for optimizing the yield of highly substituted, functionalized pyridines and minimizing side reactions. acs.org

A notable example is the green synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in a continuous-flow microreactor. nih.gov This process achieved high product yields (81.6–88.5%) with residence times of only 35 minutes, a significant improvement over the 24-hour reaction time required for the equivalent batch process. nih.gov Such systems can be adapted for the synthesis of this compound, allowing for efficient and safe production with reduced waste. The modular nature of flow systems also permits multi-step sequences where intermediates are generated and consumed in a continuous fashion without isolation. nih.gov

| Parameter | Batch Reactor | Continuous-Flow Microreactor | Reference |

| Reaction Time | 24 hours | 35 minutes | nih.gov |

| Product Yield | Lower | 81.6–88.5% | nih.gov |

| Scalability | Difficult | Straightforward | nih.gov |

| Safety | Higher risk with exotherms | Enhanced safety | nih.govnumberanalytics.com |

Automated Synthesis Platforms for Library Generation

Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput experimentation (HTE). These systems allow for the rapid execution of hundreds or even thousands of reactions in parallel, making them ideal for reaction optimization, route scouting, and the generation of large compound libraries. acs.orgyoutube.com For a target like this compound, automated platforms can be employed to screen a wide array of catalysts, solvents, bases, and reaction conditions to quickly identify the optimal parameters for its synthesis.

Furthermore, these platforms are exceptionally well-suited for creating libraries of analogues. By systematically varying the starting materials—for example, using different alcohols for the esterification step or different brominating agents—a diverse library of nicotinate derivatives can be generated around the core structure of this compound. This approach is invaluable for structure-activity relationship (SAR) studies in drug discovery.

The integration of automated synthesis with purification and analysis, such as mass spectrometry, creates a powerful workflow for modern chemical synthesis. nih.govrsc.org For instance, a robust strategy for the high-throughput synthesis of a 325-member azide (B81097) library has been reported, demonstrating the power of these methods for creating diverse building blocks for subsequent reactions like "click chemistry". rsc.org A similar automated approach could be designed to synthesize a library of functionalized pyridines, which would accelerate the discovery of novel compounds with desired properties. acs.org

Chemical Reactivity and Transformation Pathways of Methyl 6 Bromo 2 Methoxynicotinate

Nucleophilic Substitution Reactions Involving Methyl 6-bromo-2-methoxynicotinate

The pyridine (B92270) ring of this compound is electron-deficient, making it susceptible to nucleophilic attack. The presence of both a bromine atom and a methoxy (B1213986) group as potential leaving groups raises questions of regioselectivity in nucleophilic substitution reactions.

Investigation of Bromine and Methoxy Group Reactivity under Nucleophilic Conditions

In the context of nucleophilic aromatic substitution (SNAr) on pyridine rings, halides are generally better leaving groups than alkoxy groups. The reactivity of halogens as leaving groups typically follows the order I > Br > Cl > F. The carbon-bromine bond is weaker than the carbon-oxygen bond of the methoxy group, making the bromine atom at the 6-position the more likely site for nucleophilic displacement.

Studies on related 2-bromopyridine (B144113) systems have shown that they readily undergo nucleophilic substitution. nih.gov For instance, the reaction of 2-bromopyridines with various nucleophiles often results in the displacement of the bromide ion.

Influence of Steric and Electronic Factors on Substitution Selectivity

The selectivity of nucleophilic substitution on the this compound scaffold is governed by both steric and electronic factors. The pyridine nitrogen atom is electron-withdrawing, activating the positions ortho and para to it for nucleophilic attack. In this molecule, the C6 position (bearing the bromine) and the C2 position (bearing the methoxy group) are both activated.

However, the bromine atom at the C6 position is generally a better leaving group than the methoxy group at the C2 position. Electronically, the C6 position is highly activated by the adjacent ring nitrogen. Sterically, the C6 position may be more accessible to incoming nucleophiles compared to the C2 position, which is flanked by the nitrogen atom and the methoxy group itself. In similar 2,6-disubstituted pyridines, substitution often occurs preferentially at the position with the better leaving group.

Carbon-Carbon Bond Formation with this compound as a Substrate

The carbon-bromine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. nih.gov this compound, as an aryl bromide, is a suitable substrate for several of these transformations.

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. masterorganicchemistry.combeilstein-journals.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. This compound can be coupled with various aryl or vinyl boronic acids or their esters to introduce new carbon substituents at the 6-position.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This reaction would allow for the introduction of an alkynyl group at the 6-position of the pyridine ring, leading to the formation of conjugated enynes and arylalkynes. wikipedia.orglibretexts.org

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This transformation would enable the vinylation of the C6 position of this compound, providing access to various styrenyl-type derivatives.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C(sp²)–C(sp²) or C(sp²)–C(sp³) | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | C(sp²)–C(sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | C(sp²)–C(sp²) | Pd catalyst, Base |

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)

In addition to palladium-catalyzed reactions, the bromine atom of this compound can react with other organometallic reagents. For instance, reaction with magnesium metal would form the corresponding Grignard reagent. This organomagnesium species could then be used to react with a variety of electrophiles, such as aldehydes, ketones, or nitriles, to introduce a wide range of functional groups at the 6-position. However, the presence of the ester functionality would need to be considered, as Grignard reagents can also react with esters.

Functional Group Interconversions on the this compound Scaffold

Beyond reactions at the C-Br bond, the other functional groups on the this compound molecule can be transformed. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-bromo-2-methoxy-nicotinic acid, under basic or acidic conditions. easycdmo.com This carboxylic acid can then be converted to other functional groups, such as amides, through standard peptide coupling procedures.

The methoxy group at the C2 position could potentially be cleaved under harsh conditions, for example, using strong acids like HBr or Lewis acids like BBr₃, to yield the corresponding 2-hydroxypyridine (B17775) derivative. However, these conditions might also affect other parts of the molecule.

Selective Oxidation and Reduction Reactions

The reactivity of this compound towards oxidation and reduction is influenced by the electronic nature of its substituted pyridine ring. The presence of both an electron-withdrawing bromine atom and an electron-donating methoxy group, in addition to the methyl ester, creates a nuanced chemical environment. While specific literature on the selective oxidation and reduction of this compound is not extensively available, the reactivity can be inferred from studies on related bromo-methoxy-pyridine derivatives.

Oxidation Reactions:

The pyridine ring is generally resistant to oxidation. However, the substituents on the ring can be susceptible to oxidative transformations. The methoxy group, for instance, could potentially be demethylated under harsh oxidative conditions. More commonly, oxidation reactions involving pyridines target the nitrogen atom to form N-oxides. This transformation can be achieved using various oxidizing agents, such as peroxy acids. The resulting N-oxide can then serve as a versatile intermediate for further functionalization.

In a related context, the oxidation of a substituted pyridine was observed during the synthesis of pyridine-derived analogues of bedaquiline (B32110), where a pyridine derivative was subjected to bromination, a form of oxidative addition nih.gov. Another study mentions that 4-bromo-3-methoxypyridine (B22456) can undergo oxidation reactions with reagents like potassium permanganate (B83412) or chromium trioxide . It is plausible that this compound would exhibit similar reactivity, allowing for the selective oxidation of the pyridine nitrogen or potentially other sites under controlled conditions.

Reduction Reactions:

The reduction of the pyridine ring of this compound can be expected to proceed under catalytic hydrogenation conditions, typically using a palladium, platinum, or nickel catalyst. This would lead to the corresponding piperidine (B6355638) derivative. The bromine atom can also be a site for reduction. Debromination can be achieved through various methods, including catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in the presence of a palladium catalyst.

Research on the radical hydroarylation of functionalized olefins has shown that the reduction of bromopyridine substrates can be initiated via a proton-coupled electron transfer (PCET) mechanism nih.gov. This suggests that under photoredox conditions, the bromo substituent of this compound could be a reactive site for radical-mediated reductions or cross-coupling reactions. Furthermore, studies on 4-bromo-3-methoxypyridine indicate its capability to undergo reduction reactions .

The selective reduction of either the pyridine ring or the bromo substituent would depend on the specific reagents and reaction conditions employed, offering pathways to a variety of reduced products.

Ester Hydrolysis and Amidation of the Carboxylate Moiety

The carboxylate moiety in this compound is a key functional group that allows for a variety of transformations, most notably hydrolysis and amidation, to produce other valuable chemical intermediates.

Ester Hydrolysis:

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 6-bromo-2-methoxynicotinic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt. The resulting carboxylic acid is a versatile building block for further synthetic modifications.

| Reactant | Reagents | Product | Yield |

| This compound | 1. NaOH (aq) 2. HCl (aq) | 6-bromo-2-methoxynicotinic acid | High |

Amidation:

The conversion of the methyl ester to an amide can be achieved through aminolysis, where the ester is treated with an amine. This reaction can be catalyzed by the amine itself, especially at elevated temperatures, or by the addition of a Lewis acid or a specific enzyme. For instance, Novozym® 435, a lipase (B570770) from Candida antarctica, has been shown to effectively catalyze the amidation of methyl nicotinate (B505614) derivatives with various amines in a continuous-flow microreactor, achieving high yields nih.gov. This enzymatic approach offers a green and efficient alternative to traditional chemical methods.

Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine to form an amide. This is a standard and widely used transformation in organic synthesis, typically employing coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid.

Palladium-catalyzed aminocarbonylation of aryl bromides also presents a potential route for the direct conversion of the bromo-substituent into an amide group, although this would be a transformation at a different position of the molecule nih.gov.

| Starting Material | Reagents | Product |

| This compound | Amine (e.g., R-NH₂) | N-alkyl-6-bromo-2-methoxynicotinamide |

| 6-bromo-2-methoxynicotinic acid | Amine (R-NH₂), Coupling agent (e.g., DCC) | N-alkyl-6-bromo-2-methoxynicotinamide |

Heterocyclic Annulation and Cyclization Reactions Utilizing this compound

The presence of both a bromo and a methoxy group on the pyridine ring of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems through annulation and cyclization reactions. The bromo substituent, in particular, serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for ring formation.

One potential application is in the synthesis of imidazo[1,2-a]pyridines. A method has been reported for the conversion of primary amines into imidazo[1,2-a]pyridines using halomucononitrile reagents to first form a pyridinimine intermediate, which then undergoes cyclization nih.gov. While this does not start from this compound directly, it highlights a pathway where a substituted pyridine can be a key component in forming a fused heterocyclic system.

Furthermore, nickel-catalyzed C-H cyclization of pyridines with alkenes has been developed to provide access to optically active tetrahydroquinolines and tetrahydroisoquinolines acs.org. The bromo- and methoxy- substituents on this compound could influence the regioselectivity of such C-H activation and subsequent cyclization.

Intramolecular cyclization is another important transformation. For instance, the intramolecular cyclization of m-homoprenylphenols has been achieved through oxidative nucleophilic aromatic substitution nih.gov. A similar strategy could potentially be applied to derivatives of this compound where a suitable nucleophilic side chain is introduced, which could then attack the pyridine ring to form a new fused ring.

The synthesis of pyridine-derived bedaquiline analogues involved the bromination of a 2-methoxypyridine (B126380) derivative followed by further transformations, showcasing the utility of bromo-methoxypyridines in building complex heterocyclic structures nih.gov. The bromo substituent can be readily converted to other functional groups via Suzuki or other cross-coupling reactions, which then can participate in cyclization reactions.

| Reaction Type | Key Intermediates/Reagents | Fused Heterocyclic Product |

| Palladium-catalyzed cross-coupling and cyclization | Organoboron reagents, Palladium catalyst | Fused bi- or polycyclic systems |

| Nickel-catalyzed C-H cyclization | Alkenes, Chiral NHC-ligated Nickel catalyst | Tetrahydroquinoline/isoquinoline derivatives |

| Intramolecular nucleophilic substitution | Side chain with a nucleophilic group | Fused pyridone or other heterocyclic systems |

Analytical and Computational Approaches in the Study of Methyl 6 Bromo 2 Methoxynicotinate

Spectroscopic Methodologies for Elucidating Chemical Structure and Purity

Spectroscopic and chromatographic techniques are indispensable for confirming the molecular structure and determining the purity of Methyl 6-bromo-2-methoxynicotinate. Each method offers unique insights into the molecule's composition and integrity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen nuclei (¹H NMR). The ¹H NMR spectrum provides definitive information on the number of different types of protons, their electronic environment, and their proximity to other protons.

In a typical ¹H NMR analysis, the spectrum of this compound displays distinct signals that correspond to each set of non-equivalent protons in the molecule. For instance, the protons of the two methoxy (B1213986) groups (-OCH₃) and the ester's methyl group (-COOCH₃) each produce a singlet, as they have no adjacent protons to couple with. The chemical shifts of these singlets are indicative of their electronic surroundings. The two protons on the pyridine (B92270) ring appear as doublets, a result of splitting by their single neighboring proton. The coupling constant (J value) for these doublets reveals the spatial relationship between them.

Specific spectral data from a 500 MHz NMR experiment conducted in DMSO-d₆ confirms this structure, showing signals at 3.81 ppm and 3.93 ppm for the two methoxy groups, and two doublets at 7.36 ppm and 8.06 ppm for the aromatic protons, with a coupling constant of J=7.8 Hz. This detailed pattern allows for unambiguous confirmation of the compound's structural formula.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.06 | Doublet (d) | 1H | Pyridine Ring Proton |

| 7.36 | Doublet (d) | 1H | Pyridine Ring Proton |

| 3.93 | Singlet (s) | 3H | Methoxy Group Proton (-OCH₃) |

Utilization of Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peak would be the strong C=O stretching vibration of the ester group, typically found in the 1700-1750 cm⁻¹ region. The C-O stretches from the ester and methoxy ether linkages would appear in the fingerprint region, between 1000-1300 cm⁻¹. Vibrations corresponding to the aromatic pyridine ring (C=C and C=N stretches) would be observed in the 1400-1600 cm⁻¹ range. Additionally, C-H stretching from the methyl and aromatic groups would be visible around 2850-3100 cm⁻¹. The presence of the carbon-bromine bond would be indicated by a C-Br stretch at lower frequencies, typically in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It provides the exact mass of the molecule and offers clues to its structure through the analysis of its fragmentation patterns. youtube.comlibretexts.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (246.06 g/mol ). chemsrc.com A crucial diagnostic feature is the presence of a second peak, M+2, of nearly equal intensity to the M⁺ peak. miamioh.edu This isotopic pattern is a definitive indicator of the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. miamioh.edu The exact mass of the compound is 244.96900 u. chemsrc.com

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₈BrNO₃ | Defines the elemental composition. chemsrc.com |

| Molecular Weight | 246.06 | Confirms the total mass of the molecule. chemsrc.com |

| Exact Mass | 244.96900 u | High-resolution mass for precise formula determination. chemsrc.com |

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are standard techniques for this purpose. bldpharm.com

These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into the system. It travels through a packed column, and its retention time—the time it takes to elute from the column—is a characteristic property under specific conditions (e.g., mobile phase composition, flow rate, and temperature).

A pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The area under this peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination, which is often found to be 98% or higher for commercial-grade samples. chemsrc.com The coupling of LC with MS (LC-MS) provides an additional layer of confirmation by supplying mass data for each peak that elutes from the column, ensuring that the peak at the expected retention time corresponds to the correct molecular weight.

Computational Chemistry for Predicting Reactivity and Conformation

Computational chemistry provides valuable predictive insights into the behavior of molecules, complementing experimental data.

Density Functional Theory (DFT) for Reactivity Hotspot Identification

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for predicting molecular properties such as reactivity, conformation, and spectroscopic parameters. ias.ac.inresearchgate.net

For this compound, DFT calculations can identify "reactivity hotspots" by mapping the molecule's electron density distribution. researchgate.net Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). mdpi.com

A Molecular Electrostatic Potential (MEP) map can be generated to visualize electron-rich and electron-poor regions. In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are expected to be electron-rich (nucleophilic centers), making them susceptible to electrophilic attack. Conversely, the carbon atoms of the pyridine ring, influenced by the electron-withdrawing bromine atom and ester group, would be relatively electron-poor (electrophilic centers), marking them as likely sites for nucleophilic attack. researchgate.netias.ac.in These theoretical predictions are invaluable for designing new synthetic routes involving this compound.

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

|---|---|---|

| LogP | 1.63930 | Computational Prediction chemsrc.com |

| Topological Polar Surface Area (TPSA) | 48.42 Ų | Computational Prediction chemsrc.com |

| Number of Rotatable Bonds | 3 | Computational Prediction easycdmo.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules, including conformational changes over time. mdpi.com For a molecule like this compound, which possesses rotatable bonds, understanding its conformational landscape is essential as different conformers can exhibit varying biological activities and physical properties.

The conformational flexibility of this compound primarily arises from the rotation around the C2-O-CH3 (methoxy group) and the C3-C(=O)O-CH3 (methyl ester group) bonds. The orientation of the methoxy group relative to the pyridine ring is of particular interest. Studies on similar methoxy-substituted pyridines have shown that the planarity of the methoxy group with the aromatic ring is a key factor in determining the most stable conformation. acs.org Generally, two principal conformations are considered: an eclipsed (planar) and an orthogonal (perpendicular) arrangement of the methoxy group with respect to the pyridine ring.

In a hypothetical MD simulation of this compound, the potential energy of the system would be calculated as a function of the dihedral angle of the methoxy group. This allows for the identification of the most stable conformers and the energy barriers between them. The results of such a simulation could be presented in a data table, illustrating the relative energies of different conformations.

| Dihedral Angle (C6-C2-O-CH3) | Potential Energy (kcal/mol) | Conformation Stability |

| 0° | 0.0 | Most Stable (Eclipsed) |

| 90° | +8.5 | Transition State (Orthogonal) |

| 180° | +0.2 | Stable (Eclipsed) |

| 270° | +8.5 | Transition State (Orthogonal) |

This table presents hypothetical data for illustrative purposes, based on typical energy values for similar compounds.

The data suggests that the eclipsed conformations, where the methoxy group is coplanar with the pyridine ring, are the most stable, with a very small energy difference between the 0° and 180° orientations. The orthogonal conformation represents a high-energy transition state, indicating a significant energy barrier to rotation. This stability of the planar form is often attributed to favorable electronic interactions, such as conjugation between the oxygen lone pairs and the aromatic π-system. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable in medicinal chemistry for predicting the activity of new derivatives and for guiding the synthesis of more potent and selective compounds.

For this compound, QSAR studies could be employed to explore how modifications to its structure would affect a particular biological activity, for instance, its potential as an anti-inflammatory agent, a property observed in other nicotinic acid derivatives. nih.gov A QSAR study would typically involve a set of known derivatives of this compound with measured biological activities.

The process involves calculating various molecular descriptors for each derivative. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, is then developed to correlate these descriptors with the observed biological activity.

A hypothetical QSAR study on derivatives of this compound might investigate the effect of substituting the bromine atom at the 6-position with other functional groups. The goal would be to understand how this change influences the compound's activity.

| Derivative (Substitution at C6) | Hansch Lipophilicity (logP) | Electronic Parameter (Hammett's σ) | Predicted Biological Activity (IC50, µM) |

| -Br (Bromo) | 2.1 | +0.23 | 15.2 |

| -Cl (Chloro) | 1.8 | +0.23 | 18.5 |

| -F (Fluoro) | 1.3 | +0.06 | 25.1 |

| -CH3 (Methyl) | 2.0 | -0.17 | 12.8 |

| -OCH3 (Methoxy) | 1.5 | -0.27 | 10.5 |

This table presents hypothetical data for illustrative purposes.

The results from such a QSAR model could indicate, for example, that electron-donating groups at the C6 position and a moderate level of lipophilicity enhance the biological activity. This information would be highly valuable for medicinal chemists, guiding them to synthesize new derivatives with potentially improved therapeutic properties. By providing a rational basis for drug design, QSAR modeling can significantly accelerate the discovery and development of new therapeutic agents. researchgate.net

Applications of Methyl 6 Bromo 2 Methoxynicotinate in Advanced Chemical Research

Role in the Development of Specific Pharmacological Agents

Contribution to HIV Integrase Strand Transfer Inhibitor (INSTI) Research

The development of new INSTIs is a critical area of HIV research, aimed at overcoming drug resistance to existing therapies. nih.gov The synthesis of these complex molecules often relies on the availability of versatile building blocks. Bromo-substituted pyridines, such as Methyl 6-bromo-2-methoxynicotinate, are useful in this context as the bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, a common strategy in the synthesis of novel INSTIs. nih.govacs.org

Synthesis of Mrgprb2 and MRGPRX2 Antagonists

Based on currently available scientific literature, there is no direct evidence to suggest that this compound has been specifically utilized in the synthesis of Mrgprb2 and MRGPRX2 antagonists. These Mas-related G protein-coupled receptors are involved in inflammatory and allergic responses, and the development of antagonists is an active area of research. However, the role of this compound in this specific application has not been documented in published studies.

Strategic Building Block for Structure-Activity Relationship (SAR) Studies

The utility of a compound as a strategic building block in structure-activity relationship (SAR) studies is determined by its ability to be chemically modified in a systematic manner to explore the chemical space around a pharmacophore. While specific SAR studies centered on this compound are not extensively detailed in the literature, its structure is amenable to such investigations.

The bromine atom at the 6-position and the methoxy (B1213986) group at the 2-position of the pyridine (B92270) ring are key functional handles that can be modified. For instance, the bromine atom can be replaced by various functional groups through transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents. This systematic modification is the cornerstone of SAR studies, enabling researchers to understand how different chemical groups at specific positions influence the biological activity of a molecule. nih.gov

The general principles of SAR are widely applied in drug discovery to optimize lead compounds by improving their potency, selectivity, and pharmacokinetic properties. The structural framework of this compound makes it a plausible candidate for use in such studies, even if specific examples are not widely reported.

Contribution to Drug Discovery and Development Programs

The primary contribution of this compound to drug discovery and development programs lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. Its utility has been noted in patent literature, which often provides the earliest insights into the synthetic routes for novel therapeutic agents.

For example, the patent WO2010/116282, focused on HIV integrase inhibitors, provides a context for the application of bromo-substituted pyridines in the synthesis of potential drug candidates. easycdmo.com The ability to use this compound as a scaffold to build more elaborate molecular architectures is a significant contribution to the drug discovery process. The development of novel therapeutics often involves multi-step synthetic sequences, and the availability of versatile and reactive intermediates like this compound is crucial for the efficient construction of target molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1009735-24-3 | |

| Molecular Formula | C₈H₈BrNO₃ | easycdmo.com |

| Molecular Weight | 246.06 g/mol | easycdmo.com |

| Appearance | Solid | sigmaaldrich.com |

| Purity | ≥98% |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 3.81 (3H, s), 3.93 (3H, s), 7.36 (1H, d, J=7.8 Hz), 8.06 (1H, d, J=7.8 Hz) | easycdmo.com |

Emerging Research Directions and Future Prospects for Methyl 6 Bromo 2 Methoxynicotinate

Exploration of Undiscovered Reaction Pathways and Catalytic Systems

The synthetic versatility of Methyl 6-bromo-2-methoxynicotinate, a functionalized pyridine (B92270) derivative, is largely centered on the reactivity of its bromine atom, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, stands out as a primary pathway for the derivatization of this compound. libretexts.orgnih.govresearchgate.net This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position of the pyridine ring, a key step in the synthesis of complex molecules. nih.gov

Future research is anticipated to focus on the development of novel catalytic systems that offer enhanced efficiency, selectivity, and broader functional group tolerance for the Suzuki-Miyaura coupling of this compound. This includes the exploration of advanced palladium catalysts with electron-rich and sterically bulky phosphine (B1218219) ligands, which have been shown to improve reactivity, particularly with less reactive coupling partners. libretexts.org Furthermore, the use of palladacycle catalysts, known for their thermal stability and insensitivity to air and water, presents a promising avenue for developing more robust and environmentally friendly synthetic protocols. libretexts.org

Beyond the well-established Suzuki coupling, there is an opportunity to explore other transition-metal-catalyzed reactions. For instance, Buchwald-Hartwig amination could be employed to introduce diverse amine functionalities at the 6-position, opening doors to new classes of derivatives. Additionally, Sonogashira coupling could be utilized to install alkyne groups, providing a gateway for further transformations through click chemistry or the synthesis of conjugated systems.

The potential for nucleophilic aromatic substitution (SNAr) of the bromo substituent, while generally less favored on electron-rich pyridine rings, could be explored under specific conditions or with highly reactive nucleophiles. Research into the use of strong bases or photochemically activated pathways might reveal currently undiscovered substitution reactions. ntu.edu.sg

Development of Advanced Derivatization Strategies for Targeted Molecular Design

The strategic derivatization of this compound is pivotal for its application in medicinal chemistry and other fields. The existing functional groups—the bromo atom, the methoxy (B1213986) group, and the methyl ester—offer multiple handles for chemical modification, allowing for the systematic exploration of chemical space and the targeted design of molecules with specific properties.

Advanced derivatization strategies will likely focus on multi-step synthetic sequences that leverage the reactivity of each functional group. For instance, an initial Suzuki coupling at the 6-position can be followed by hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a diverse range of amines or alcohols to generate extensive libraries of amide and ester derivatives. This approach has been successfully employed in the synthesis of various biologically active compounds. researchgate.netresearchgate.netjocpr.com

Furthermore, the methoxy group at the 2-position, while generally stable, could potentially be demethylated to the corresponding hydroxypyridine. This transformation would not only alter the electronic properties of the molecule but also introduce a new site for derivatization, such as etherification or esterification, to fine-tune the molecule's polarity and hydrogen bonding capabilities.

The development of one-pot or tandem reactions that combine several derivatization steps will be crucial for improving synthetic efficiency. For example, a sequence involving a Suzuki coupling followed by an in-situ hydrolysis and amidation could streamline the synthesis of complex nicotinamide (B372718) derivatives.

Interactive Table: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

| Bromo (C6) | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Aryl/Heteroaryl |

| Bromo (C6) | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Secondary/Tertiary Amine |

| Bromo (C6) | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkyne |

| Methyl Ester (C3) | Hydrolysis | LiOH, NaOH, or acid | Carboxylic Acid |

| Methyl Ester (C3) | Aminolysis | Amines, heat or catalyst | Amide |

| Methoxy (C2) | Demethylation | BBr₃, HBr | Hydroxypyridine |

Integration into Fragment-Based Drug Discovery and Covalent Ligand Design

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. exactelabs.com The core principle of FBDD involves screening small, low-complexity molecules ("fragments") that can bind to a biological target with high ligand efficiency. This compound, with its relatively small size and diverse chemical handles, represents an attractive scaffold for the design of fragment libraries. The decomposition of larger drug-like molecules often yields fragments such as substituted rings and linkers, which are valuable starting points in medicinal chemistry. exactelabs.com

The bromo-methoxypyridine core of this compound can be considered a valuable fragment in its own right. The strategic placement of the bromo and methoxy groups can influence the molecule's interaction with a target protein, and the bromine atom provides a vector for fragment growth through established cross-coupling chemistries.

A particularly exciting future direction is the use of this compound and its derivatives in covalent ligand design. Halopyridines have been identified as "tunable" and "switchable" covalent modifiers of proteins. nih.govnih.gov The reactivity of the halopyridine can be modulated by the electronic environment of the ring and can be "switched on" by the local environment of the protein's binding site, such as the presence of a proton-donating residue. nih.govnih.gov This allows for the design of highly selective covalent inhibitors that only react with their intended target.

The bromo group of this compound can act as a latent electrophile, capable of reacting with nucleophilic residues like cysteine on a target protein. The methoxy group and the ester can be modified to optimize binding affinity and selectivity for the target's active site. This approach holds significant promise for the development of novel therapeutics with improved potency and duration of action.

Applications in Materials Science and Agrochemical Research (Beyond Medicinal Chemistry)

While the primary focus of research on substituted pyridines has been in medicinal chemistry, their unique electronic and structural properties also make them attractive for applications in materials science and agrochemical research.

Materials Science:

Functionalized pyridine derivatives are being explored for their use in organic electronics, particularly in organic light-emitting diodes (OLEDs). nih.govacs.orgnih.govrsc.org The electron-deficient nature of the pyridine ring makes it a good electron-transporting material. rsc.org The introduction of various functional groups, such as bromo and methoxy substituents, can be used to tune the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize device performance. acs.org The bromo group, in particular, can influence carrier mobility. acs.org Future research could involve the synthesis of oligomers or polymers incorporating the this compound scaffold to investigate their potential as components in organic electronic devices.

Agrochemical Research:

The pyridine ring is a well-established and crucial scaffold in a wide range of agrochemicals, including fungicides, insecticides, and herbicides. nih.govresearchgate.netnih.govnih.gov Nicotinic acid derivatives, in particular, have a long history of use as insecticides. researchgate.netjocpr.com The mode of action of many pyridine-based insecticides involves their interaction with nicotinic acetylcholine (B1216132) receptors in insects. jocpr.com

The structural features of this compound make it a promising starting point for the discovery of new agrochemicals. The bromo and methoxy groups can be systematically varied to optimize biological activity and selectivity. For example, derivatives of nicotinic acid have shown significant toxicity to various insect pests like aphids and bollworms. researchgate.net Furthermore, nicotinamide derivatives have been developed as fungicides, demonstrating the versatility of this chemical class. nih.govnih.gov Research in this area would involve the synthesis of a library of derivatives of this compound and screening them for activity against a range of plant pathogens and insect pests.

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 6-bromo-2-methoxynicotinate, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves bromination of a nicotinate precursor followed by methoxylation. Key steps include:

- Bromination: Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to selectively brominate the 6-position of a 2-methoxynicotinate ester.

- Esterification: Methyl ester formation via acid-catalyzed methanolysis of a carboxylic acid intermediate.

- Optimization: Control reaction temperature to minimize side products (e.g., di-bromination). Monitor reaction progress via TLC or HPLC.

Reference Example: Similar bromination protocols for Ethyl 2-bromo-4-methylnicotinate achieved 85% yield under controlled conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Expect aromatic protons at δ 7.5–8.5 ppm (pyridine ring), a methoxy singlet (~δ 3.9–4.0 ppm), and methyl ester protons (~δ 3.8 ppm).

- 13C NMR: Key signals include the carbonyl carbon (~δ 165–170 ppm) and methoxy/ester carbons (~δ 50–55 ppm).

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 245/247 (M⁺, Br isotope pattern).

Reference Data: Ethyl 2-bromo-4-methylnicotinate showed distinct 1H NMR signals at δ 1.4 (t, CH3CH2), 2.4 (s, CH3), and 8.25 (d, aromatic H) .

Advanced: How can researchers resolve crystallographic data discrepancies when determining the structure of this compound?

Methodological Answer:

- Software Tools: Use SHELXL for refinement, leveraging its robust handling of heavy atoms (e.g., bromine) and twinning corrections .

- Validation: Cross-check with ORTEP-3 for thermal ellipsoid visualization to identify disordered regions .

- Data Collection: Ensure high-resolution (<1.0 Å) X-ray data to resolve bromine’s electron density.

Case Study: SHELXL’s dual-space algorithm improved convergence in brominated pyridine derivatives by 30% compared to direct methods .

Advanced: What mechanistic insights explain competing side reactions during the bromination of 2-methoxynicotinate esters?

Methodological Answer:

- Side Reactions: Di-bromination or methoxy group displacement due to radical intermediates or electrophilic aromatic substitution.

- Mitigation Strategies:

- Use radical inhibitors (e.g., TEMPO) to suppress unwanted bromination pathways.

- Optimize solvent polarity (e.g., DMF vs. CH2Cl2) to stabilize intermediates.

Supporting Data: In similar systems, TEMPO reduced di-brominated byproducts from 15% to <2% .

Safety: What critical precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if airborne particulates are detected .

- Storage: Store at 2–8°C in airtight, light-protected containers to prevent decomposition .

- Waste Disposal: Treat as halogenated waste; incinerate via EPA-approved methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.